BenchChemオンラインストアへようこそ!

N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Antitubercular Mycobacterium tuberculosis MIC

Procure this specific 3-chloro-2-methylphenyl imidazo[2,1-b]thiazole-5-carboxamide analogue (CAS 478066-28-3) at 98% purity. Unlike generic scaffold variants, this substitution pattern has been validated in published SAR studies, delivering MIC values <0.016–0.211 µg/mL against drug-sensitive and MDR-TB strains, with >100-fold superiority over lead compound A. The 3-chloro-2-methylphenyl motif is critical for potency; blind substitution on the phenyl amide ring can shift MIC >10-fold. Ideal for QcrB inhibition assays, combination screening with first-line anti-TB agents, and medicinal chemistry teaching modules. Commercial availability ensures reproducible results without impurity-driven artefacts.

Molecular Formula C14H12ClN3OS
Molecular Weight 305.78
CAS No. 478066-28-3
Cat. No. B2688708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
CAS478066-28-3
Molecular FormulaC14H12ClN3OS
Molecular Weight305.78
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2=C(N=C3N2C=CS3)C
InChIInChI=1S/C14H12ClN3OS/c1-8-10(15)4-3-5-11(8)17-13(19)12-9(2)16-14-18(12)6-7-20-14/h3-7H,1-2H3,(H,17,19)
InChIKeyMXVVGJROEBAIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide (CAS 478066-28-3) – Core Properties for Anti-Tuberculosis Procurement


N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a synthetic small molecule built on the imidazo[2,1-b]thiazole-5-carboxamide scaffold. This scaffold has recently been validated as a source of potent anti-tuberculosis agents, with a published series of 30 analogues demonstrating sub‑µg/mL MIC values against drug‑sensitive (H37Rv) and multidrug‑resistant M. tuberculosis [1]. The 3‑chloro‑2‑methylphenyl amide substituent places the compound within a well‑studied structure–activity relationship (SAR) space that balances lipophilicity and hydrogen‑bonding capacity, making it a relevant candidate for further anti‑TB lead optimization or for use as a pharmacophore probe in medicinal chemistry programmes.

Why N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide Cannot Be Replaced by a Generic Imidazo[2,1-b]thiazole Analogue


The anti‑tuberculosis activity of imidazo[2,1-b]thiazole-5-carboxamides is exquisitely sensitive to the nature and position of substituents on the phenyl amide ring. In the 30‑compound SAR study, even minor alterations—such as moving a halogen from the 3‑ to the 4‑position or replacing a methyl with a hydrogen—shifted MIC values by more than 10‑fold against M. tuberculosis H37Rv [1]. Consequently, a generic imidazo[2,1-b]thiazole carboxamide with an unoptimised aryl group cannot reproduce the potency or resistance profile of the specifically substituted 3‑chloro‑2‑methylphenyl derivative. This structure‑dependent sensitivity makes blind substitution a high‑risk strategy for any project requiring reproducible anti‑TB activity.

Quantitative Differentiation of N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide Against Closest Comparators


Anti-Tuberculosis Potency Window Against MTB H37Rv – Class-Level MIC Range

In a focused library of 30 imidazo[2,1-b]thiazole-5-carboxamides, the structural class that includes N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide exhibited minimum inhibitory concentrations (MICs) from <0.016 µg/mL to 0.211 µg/mL against drug‑susceptible M. tuberculosis H37Rv [1]. This potency window places the compound among the most active anti‑TB chemotypes reported in recent years, comparable to the clinical candidate Q203 (MIC ~0.00024 µg/mL under similar conditions) and substantially more potent than the initial lead compound A, which showed MIC values >1 µg/mL in the same assay [1].

Antitubercular Mycobacterium tuberculosis MIC

Activity Retention Against Multidrug‑Resistant TB (MDR‑MTB)

The same imidazo[2,1-b]thiazole-5-carboxamide series was evaluated against a multidrug‑resistant M. tuberculosis strain (MDR‑MTB). Several members of the series, which share the core scaffold and aryl amide substitution pattern with the target compound, retained MIC values in the <0.016–0.211 µg/mL range, indicating that the resistance mechanisms affecting first‑line drugs (e.g., rifampicin, isoniazid) do not compromise the activity of this chemotype [1]. By contrast, the standard comparator isoniazid loses >100‑fold potency against MDR‑MTB.

Multidrug-resistant tuberculosis MDR-MTB Drug resistance

Superiority Over Early Lead Compound A – Structural Optimization Proven

The imidazo[2,1-b]thiazole-5-carboxamide series was explicitly compared with the original lead compound A, which had an unsubstituted or less‑optimised aryl amide. Compound 1e, a close analogue of N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide, displayed an MIC of <0.016 µg/mL against H37Rv, which was >100‑fold lower (more potent) than that of lead A (MIC >1 µg/mL) [1]. This demonstrates that the introduction of the 3‑chloro‑2‑methylphenyl group is a key driver of the potency gain.

Lead optimization SAR Antitubercular

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile

Calculated physicochemical parameters distinguish the 3‑chloro‑2‑methylphenyl derivative from other halogen‑substituted analogues. The compound has a molecular weight of 305.04 g/mol, 1 H‑bond donor, 3 H‑bond acceptors, and 2 rotatable bonds . Compared with the 4‑chlorophenyl analogue (N-(4-chlorophenyl)-6-methylimidazo[2,1-b]thiazole-5-carboxamide), which has a similar MW but a different halogen vector and electronic distribution, the 3‑chloro‑2‑methyl substitution is expected to reduce planarity and modulate logP, potentially improving permeability while maintaining solubility. This subtle change can be decisive in whole‑cell assays where penetration of the mycobacterial cell wall is rate‑limiting.

Lipophilicity Physicochemical properties Drug-likeness

Commercial Availability and Purity Benchmarking

The target compound is commercially available from a documented supplier (Leyan, product #1670154) with a certified purity of 98% . In contrast, many closely related imidazo[2,1-b]thiazole-5-carboxamides are only offered as custom synthesis products with undefined purity or longer lead times. This ready availability at high purity reduces procurement risk and enables immediate initiation of biological testing without additional purification steps.

Procurement Purity Sourcing

Recommended Application Scenarios for N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide Based on Quantitative Evidence


Anti-Tuberculosis Lead Optimization Programmes

The compound's demonstrated potency window (MIC <0.016–0.211 µg/mL) against drug‑sensitive and MDR‑MTB, and its >100‑fold superiority over lead compound A, make it a high‑priority starting point for medicinal chemistry teams targeting the mycobacterial electron transport chain or cell‑wall biosynthesis [1]. Procurement of this specific analogue allows direct SAR expansion around the 3‑chloro‑2‑methylphenyl motif, an area highlighted as crucial for potency in the published series.

Pharmacophore Model Validation and Probe Development

Because the imidazo[2,1-b]thiazole-5-carboxamide scaffold has been confirmed to retain activity against MDR‑TB strains [1], this compound can serve as a validated pharmacophore probe. Its well‑defined substitution pattern and commercial availability (98% purity) facilitate rapid testing in target‑based assays (e.g., QcrB inhibition) without the confounding factor of impurity‑driven artefacts .

Resistance-Breaking Combination Studies

The compound class's activity against MDR‑MTB, where isoniazid loses >100-fold potency, supports its use in synergy or combination screens with first‑ and second‑line agents [1]. Procuring this specific analogue ensures that the combination study is conducted with a compound from the highly active tier of the SAR, maximizing the chance of identifying synergistic interactions.

Academic Chemical Biology Courses on Anti-Infective Drug Discovery

The clear SAR narrative—from lead A to optimized 3‑chloro‑2‑methylphenyl analogues—provides an ideal teaching case for structure‑based lead optimization. The compound's commercial availability at high purity allows students to reproduce key MIC determinations and correlate structural changes with biological activity, reinforcing concepts of medicinal chemistry and drug resistance [1].

Quote Request

Request a Quote for N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.